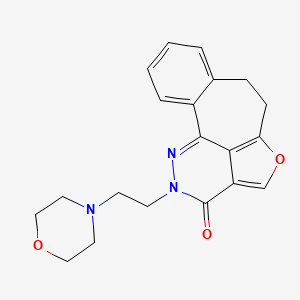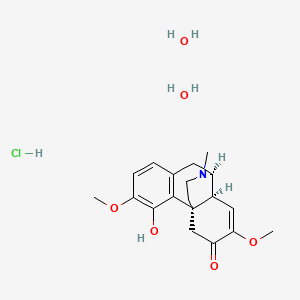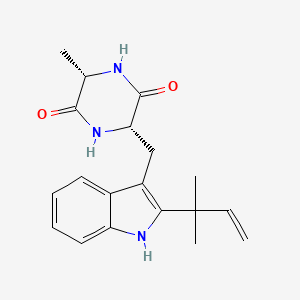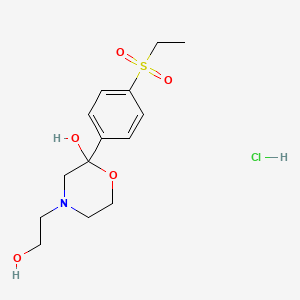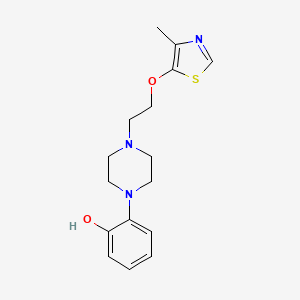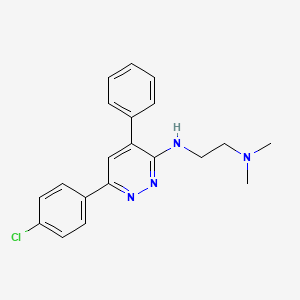
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a benzotriazinone core linked to a phenylpiperazine moiety through a propyl chain. This compound is often studied for its potential pharmacological properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride typically involves the following steps:
Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using reagents like propyl halides.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is attached via nucleophilic substitution reactions, where the piperazine nitrogen attacks an electrophilic center on the benzotriazinone core.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzotriazinone core may also contribute to the compound’s overall pharmacological profile by interacting with different biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Phenyl-1-piperazinyl)propyl)-1H-quinazoline-2,4-dione monohydrochloride
- 3-(4-Phenyl-1-piperazinyl)propyl)-1H-pyrido[4,3-b]indole monohydrochloride
Uniqueness
3-(3-(4-Phenyl-1-piperazinyl)propyl)-1,2,3-benzotriazin-4(3H)-one monohydrochloride is unique due to its specific structural features, such as the benzotriazinone core and the propyl linker. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
91532-12-6 |
|---|---|
Molecular Formula |
C20H24ClN5O |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
hydron;3-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,3-benzotriazin-4-one;chloride |
InChI |
InChI=1S/C20H23N5O.ClH/c26-20-18-9-4-5-10-19(18)21-22-25(20)12-6-11-23-13-15-24(16-14-23)17-7-2-1-3-8-17;/h1-5,7-10H,6,11-16H2;1H |
InChI Key |
VEEHOAXAJUDYKA-UHFFFAOYSA-N |
Canonical SMILES |
[H+].C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




